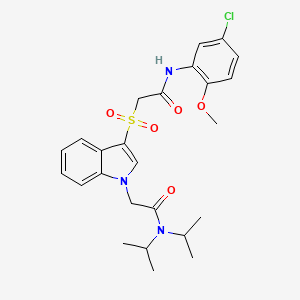

2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Description

Properties

IUPAC Name |

2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClN3O5S/c1-16(2)29(17(3)4)25(31)14-28-13-23(19-8-6-7-9-21(19)28)35(32,33)15-24(30)27-20-12-18(26)10-11-22(20)34-5/h6-13,16-17H,14-15H2,1-5H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYORJSVCHICOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Indole moiety : Known for its role in various biological processes and as a scaffold in drug design.

- Chloro and methoxy substitutions : These groups can influence the compound's interaction with biological targets.

- Sulfonamide linkage : Often associated with antibacterial properties and modulation of enzyme activity.

Research indicates that the compound may exert its effects through multiple mechanisms:

-

Inhibition of Cancer Cell Proliferation :

- The compound has shown significant antiproliferative activity against various cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon) cells. The mechanism involves the induction of apoptosis, characterized by increased levels of pro-apoptotic proteins like Bax and caspases .

- EGFR Inhibition :

- Modulation of Apoptotic Pathways :

Biological Activity Data

Table 1 summarizes the biological activity data for the compound across different cell lines:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A-549 | 47 | Induces apoptosis via caspase activation |

| MCF-7 | 45 | Inhibits EGFR signaling |

| Panc-1 | 50 | Promotes Bax expression |

| HT-29 | 42 | Reduces Bcl-2 levels |

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of the compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM over a four-day period, with a GI50 value of approximately 47 nM. The study utilized an MTT assay to quantify cell viability and demonstrated that the compound did not exhibit toxicity towards normal human mammary gland epithelial cells at similar concentrations .

Case Study 2: EGFR Inhibition

Another investigation focused on the compound's ability to inhibit EGFR signaling pathways in lung cancer models. The results showed that compounds with similar structural motifs exhibited IC50 values comparable to osimertinib, a standard treatment for EGFR-mutant lung cancers. This highlights the potential clinical relevance of this compound as a targeted therapy .

Comparison with Similar Compounds

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33)

- Structure : Differs in the sulfonamide group (5-chlorothiophene sulfonamide vs. diisopropyl acetamide) and the presence of a 4-chlorobenzoyl substituent on the indole nitrogen.

- Synthesis : Prepared via coupling of 2-(1-(4-chlorobenzoyl)-5-methoxyindol-3-yl)acetic acid with 5-chlorothiophene-2-sulfonamide, yielding 39% after HPLC purification .

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)propanamide (Compound 54)

- Structure : Features a propanamide chain (vs. acetamide) and a naphthalene sulfonamide group. The indole core includes a 3-methyl substitution.

- Synthesis : Lower yield (8%) due to steric hindrance from the naphthalene group and challenges in purifying the elongated propanamide chain .

- Key Contrast : The extended carbon chain and naphthalene sulfonamide may reduce solubility but improve hydrophobic binding in enzyme pockets.

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

- Structure : Incorporates a 1,3,4-oxadiazole ring linked via a sulfanyl group to the acetamide. The indole is substituted at the 3-position with a methyl group.

- Biological Activity : Demonstrated inhibitory effects on enzymes like sPLA2, attributed to the oxadiazole’s electron-deficient nature .

- Key Contrast : The sulfanyl-oxadiazole system introduces hydrogen-bonding capabilities absent in the target compound’s sulfonyl group.

Substituent Effects on Physicochemical Properties

Diisopropyl Acetamide vs. Aromatic Sulfonamides

Chlorine and Methoxy Substitutions

- The 5-chloro-2-methoxyphenyl group in the target compound parallels the 5-methoxyindole and 4-chlorobenzoyl groups in analogues. These substituents enhance electron-withdrawing effects and metabolic stability compared to unsubstituted indoles .

Data Tables

Table 2. Substituent Effects on Properties

Preparation Methods

Amidation of Chloroacetyl Chloride with Diisopropylamine

The side chain is synthesized via nucleophilic acyl substitution between chloroacetyl chloride and diisopropylamine. Optimization data from analogous reactions reveal:

| Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|

| Dichloromethane | K₂CO₃ | 0–20°C | 70.3% | |

| Dichloromethane | Triethylamine | 0–25°C | 69.9% | |

| Tetrahydrofuran | K₂CO₃ | 0–20°C | 63% |

- Dissolve diisopropylamine (4.0 mmol) in dichloromethane (4 mL).

- Add anhydrous K₂CO₃ (1.5 eq) under ice cooling.

- Slowly add chloroacetyl chloride (1.2 eq) via dropping funnel.

- Stir overnight at room temperature.

- Quench with ice water, extract with dichloromethane, dry (MgSO₄), and concentrate.

Key Insight : Excess base (K₂CO₃) neutralizes HCl, preventing protonation of the amine and ensuring efficient amide formation. Triethylamine offers comparable yields but requires stricter temperature control.

Preparation of 3-Sulfonated Indole Intermediate

Indole Sulfonation via Disulfide Intermediates

Patent WO2019097306A2 discloses a disulfide-based sulfonation strategy applicable to indoles:

- Thiolation : React indole with diethyl disulfide (EtSSEt) under halogenating agents (e.g., Cl₂) to form indole-3-thioether.

- Oxidation : Treat thioether with m-CPBA (meta-chloroperbenzoic acid) to yield sulfone.

- Solvent: Acetonitrile

- Temperature: 0°C (thiolation), 25°C (oxidation)

- Atmosphere: N₂ (inert)

- Yield: 58–72% (two steps)

Mechanistic Note : The disulfide (RSSR) acts as a thiol surrogate, reducing side reactions compared to direct H₂S use.

Coupling of Fragments via Sequential Amidation

Installation of 5-Chloro-2-Methoxyphenylamine

The aryl amine is conjugated to the sulfonated indole via carbodiimide-mediated coupling:

Final Acetamide Coupling

The N,N-diisopropyl-2-chloroacetamide is attached to the indole nitrogen using SN2 displacement:

- Deprotonate indole with NaH (2.0 eq) in THF at 0°C.

- Add N,N-diisopropyl-2-chloroacetamide (1.5 eq).

- Heat to 60°C for 6 h.

- Quench with NH₄Cl, extract with EtOAc, and concentrate.

Yield : 52–68% (dependent on indole substitution).

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Recrystallization from ethanol/water (4:1) enhances purity to >99% (HPLC). Column chromatography (SiO₂, hexane/EtOAc gradient) resolves diastereomers if present.

Challenges and Mitigation Strategies

Low Amidation Yields :

Indole Sulfonation Side Reactions :

Purification Difficulties :

- Cause: Polar byproducts from coupling steps.

- Solution: Employ reverse-phase HPLC with acetonitrile/water + 0.1% TFA.

Q & A

Q. Critical Parameters :

- Temperature control during sulfonylation to prevent decomposition.

- pH adjustment during amide formation to avoid hydrolysis of the sulfonyl group.

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., indole C-3 sulfonation, diisopropylacetamide integration) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and quantify impurities .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Validation : Cross-referencing spectral data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) ensures accuracy .

Advanced: How can researchers resolve contradictions in reported bioactivity data across different studies?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affecting IC₅₀ values .

- Compound Stability : Hydrolysis of the sulfonyl group under physiological pH (7.4) may reduce efficacy in prolonged assays .

Q. Methodological Solutions :

- Standardize assay protocols (e.g., ATP-based viability assays) and include stability tests (HPLC monitoring over 24–72 hours).

- Use deuterated solvents in stability studies (e.g., D₂O/PBS) to track degradation via ¹H NMR .

Advanced: What strategies are effective for probing the compound’s mechanism of action given its structural complexity?

- Target Fishing : Combine affinity chromatography (immobilized compound on Sepharose beads) with LC-MS/MS to identify binding proteins .

- Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., kinases or GPCRs) using docking software (AutoDock Vina) and validate with mutagenesis .

- Metabolomics : Track downstream metabolic changes via LC-MS in treated cell lines to infer pathway involvement .

Challenges : Distinguish direct target binding from off-target effects using competitive binding assays .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

- Fragment-Based Design : Replace the diisopropylacetamide group with smaller substituents (e.g., cyclopropyl) to evaluate steric effects on bioavailability .

- Bioisosteric Replacement : Substitute the sulfonyl group with sulfonamide or phosphonate to assess charge distribution impacts on target affinity .

- Data Correlation : Use multivariate analysis (PCA or PLS) to link structural descriptors (e.g., logP, polar surface area) with activity data .

Key Metrics : Measure solubility (shake-flask method) and membrane permeability (Caco-2 assays) to prioritize derivatives .

Advanced: What are the stability considerations for long-term storage and in vivo applications?

- Thermal Stability : Store at –20°C in amber vials under argon to prevent sulfonyl group oxidation .

- pH Sensitivity : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) to identify hydrolysis-prone sites .

- Formulation : Use lyophilization with cryoprotectants (trehalose) for in vivo studies to enhance plasma stability .

Analytical Monitoring : Track degradation via UPLC-MS/MS with deuterated internal standards .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Nanoformulation : Prepare liposomal encapsulates (e.g., DSPC/cholesterol) to improve bioavailability in cell culture media .

- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.01% Tween-80 for uniform dispersion .

Advanced: What computational tools are recommended for predicting metabolic pathways and toxicity?

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and hERG inhibition risks .

- Toxicity Profiling : Run ProTox-II or Derek Nexus to flag potential hepatotoxicity or mutagenicity .

- Metabolite Identification : Combine GLORYx for metabolite prediction with experimental validation via HR-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.